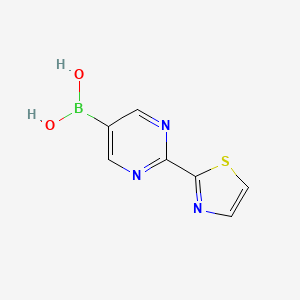
(2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid: is an organic compound with the molecular formula C7H6BN3O2S It is a boronic acid derivative that features both a thiazole and a pyrimidine ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl or vinyl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of boronic esters.
Substitution: Participation in cross-coupling reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Boronic esters.
Substitution: Various aryl or vinyl derivatives depending on the halide used in the coupling reaction.
Scientific Research Applications
Chemistry: (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules and its role in the development of new drugs.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The thiazole and pyrimidine rings contribute to the compound’s ability to bind to specific molecular targets, influencing various biological pathways .
Comparison with Similar Compounds
- (2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid
- (2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid
- (2-(Thiazol-2-yl)pyridine-5-yl)boronic acid
Uniqueness: (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid stands out due to its specific structural features, which confer unique reactivity and binding properties. The presence of both thiazole and pyrimidine rings enhances its versatility in chemical synthesis and biological applications compared to other boronic acid derivatives .
Properties
Molecular Formula |
C7H6BN3O2S |
|---|---|
Molecular Weight |
207.02 g/mol |
IUPAC Name |
[2-(1,3-thiazol-2-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H6BN3O2S/c12-8(13)5-3-10-6(11-4-5)7-9-1-2-14-7/h1-4,12-13H |
InChI Key |
RTZBXELTXVGXRQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2=NC=CS2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















